molecular formula C9H9NO2 B1582515 2-Ethoxyphenyl isocyanate CAS No. 5395-71-1

2-Ethoxyphenyl isocyanate

Cat. No.: B1582515
CAS No.: 5395-71-1
M. Wt: 163.17 g/mol
InChI Key: BUIQXUQLYZPMLS-UHFFFAOYSA-N
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Description

2-Ethoxyphenyl isocyanate is an organic compound with the molecular formula C9H9NO2. It is a derivative of phenyl isocyanate, where an ethoxy group is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-ethoxyaniline with phosgene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + 2\text{HCl} ] This reaction is typically carried out under controlled conditions to manage the release of hydrogen chloride gas .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors with appropriate safety measures to handle phosgene, a highly toxic reagent. The process requires precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyphenyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-ethoxyaniline and carbon dioxide. [ \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{CO}_2 ]

    Reaction with Alcohols: Forms carbamates (urethanes). [ \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{R-OH} \rightarrow \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NHCOOR} ]

    Reaction with Amines: Produces substituted ureas. [ \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{R-NH}_2 \rightarrow \text{C}_2\text{H}_5\text{OC}_6\text{H}_4\text{NHCONHR} ]

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 2-Ethoxyaniline and carbon dioxide.

    Alcohol Reactions: Carbamates (urethanes).

    Amine Reactions: Substituted ureas.

Scientific Research Applications

2-Ethoxyphenyl isocyanate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group ((-NCO)) reacts with nucleophilic centers such as hydroxyl ((-OH)) and amino ((-NH_2)) groups, leading to the formation of carbamates and ureas. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Uniqueness of 2-Ethoxyphenyl Isocyanate: The presence of the ethoxy group in this compound enhances its solubility in organic solvents and can influence its reactivity compared to other phenyl isocyanates. This makes it a valuable compound in specific synthetic applications where solubility and reactivity are crucial .

Properties

IUPAC Name

1-ethoxy-2-isocyanatobenzene
Source PubChem
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InChI

InChI=1S/C9H9NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQXUQLYZPMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063832
Record name Benzene, 1-ethoxy-2-isocyanato-
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Molecular Weight

163.17 g/mol
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CAS No.

5395-71-1
Record name 2-Ethoxyphenyl isocyanate
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Record name Benzene, 1-ethoxy-2-isocyanato-
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Record name 2-Ethoxyphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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